3-(3,3-Di(3-thienyl)-2-propenyl)-4-methyl-5-phenyl-1,3-oxazolidine
Description
3-(3,3-Di(3-thienyl)-2-propenyl)-4-methyl-5-phenyl-1,3-oxazolidine is a heterocyclic compound featuring a 1,3-oxazolidine core substituted with a 3,3-di(3-thienyl)-2-propenyl group at position 3, a methyl group at position 4, and a phenyl group at position 3. The oxazolidine ring, a five-membered structure containing oxygen and nitrogen, is a versatile scaffold in organic synthesis, particularly for chiral auxiliaries and bioactive intermediates .
Properties
CAS No. |
82402-02-6 |
|---|---|
Molecular Formula |
C21H21NOS2 |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
3-[3,3-di(thiophen-3-yl)prop-2-enyl]-4-methyl-5-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C21H21NOS2/c1-16-21(17-5-3-2-4-6-17)23-15-22(16)10-7-20(18-8-11-24-13-18)19-9-12-25-14-19/h2-9,11-14,16,21H,10,15H2,1H3 |
InChI Key |
JAFWSMULEQCSON-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OCN1CC=C(C2=CSC=C2)C3=CSC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Di(3-thienyl)-2-propenyl)-4-methyl-5-phenyl-1,3-oxazolidine typically involves multiple steps. One common method includes the reaction of thiophene derivatives with propenyl and phenyl groups under controlled conditions. The reaction is often carried out in the presence of catalysts such as palladium or platinum to facilitate the formation of the desired product . The reaction conditions may include temperatures ranging from 25°C to 100°C and the use of solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Di(3-thienyl)-2-propenyl)-4-methyl-5-phenyl-1,3-oxazolidine undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen iodide, dimethyl sulfoxide, sulfuric acid, and zinc . Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
3-(3,3-Di(3-thienyl)-2-propenyl)-4-methyl-5-phenyl-1,3-oxazolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,3-Di(3-thienyl)-2-propenyl)-4-methyl-5-phenyl-1,3-oxazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Oxazolidine Family
(a) 3-Ethyl-4-methyl-5-phenyl-1,3-oxazolidine (Compound 3)
- Structure : Differs at position 3, where an ethyl group replaces the di(3-thienyl)-2-propenyl moiety.
- Synthesis : Prepared via Grignard reactions using MeLi, yielding 90% purity .
- Properties: Lower molecular weight (C₁₃H₁₇NO, ~203 g/mol) compared to the target compound, leading to higher volatility (distilled at 70°C under low pressure) .
(b) 2-(3-Furyl)-4-methyl-5-phenyl-1,3-oxazolidine
- Structure : Features a furyl group at position 2 instead of thienyl substituents.
- Properties: Molecular formula C₁₄H₁₅NO₂ (MW 229), with reduced aromatic stability compared to thienyl groups due to oxygen’s lower electronegativity .
- Applications : Furyl derivatives are less conductive than thienyl analogues, limiting utility in optoelectronics .
(c) Bis(4-methyl-5-phenyl-1,3-oxazolidin-1-yl)methane (Compound 1)
- Structure : A dimeric oxazolidine linked via a methylene bridge.
- Synthesis: Achieved using nor-ephedrine and formaldehyde in methanol, yielding 98% crystalline product .
- Reactivity : Reacts with nucleophiles at C-2, unlike the target compound, which may exhibit distinct regioselectivity due to thienyl substituents .
Thiazolidine and Thiazolidinone Derivatives
(a) 3-Benzyl-5-(4-methylphenylmethylene)-4-oxo-2-thioxo-1,3-thiazolidine
- Structure : Replaces the oxazolidine oxygen with sulfur and introduces a thioxo group.
- Properties : Enhanced ring stability due to sulfur’s larger atomic radius but reduced solubility in polar solvents .
- Reactivity : Thioxo groups facilitate radical reactions, unlike the oxygen-dominated reactivity of oxazolidines .
(b) 3-Hexyl-5-(3-phenyl-2-propenylidene)-2-thioxo-1,3-thiazolidin-4-one
Functionalized Oxazolidines from Commercial Sources
(a) (R)-(+)-3-(tert-Butoxycarbonyl)-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
Data Table: Comparative Analysis of Selected Compounds
Biological Activity
3-(3,3-Di(3-thienyl)-2-propenyl)-4-methyl-5-phenyl-1,3-oxazolidine is a synthetic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
| Property | Value |
|---|---|
| CAS Number | 82402-02-6 |
| Molecular Formula | CHN O S |
| Molecular Weight | 367.528 g/mol |
| Density | 1.197 g/cm³ |
| Boiling Point | 532.1 °C at 760 mmHg |
| Flash Point | 275.6 °C |
| LogP | 5.5987 |
Antimicrobial Properties
Research indicates that compounds similar to 3-(3,3-Di(3-thienyl)-2-propenyl)-4-methyl-5-phenyl-1,3-oxazolidine exhibit significant antimicrobial activity. For instance, derivatives of oxazolidines have shown strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. This suggests that the oxazolidine framework may enhance the compound's interaction with bacterial targets, potentially disrupting cell wall synthesis or function .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving related oxazolidine derivatives, it was found that while some compounds demonstrated high cytotoxicity towards cancer cell lines (e.g., A549 and HepG2), others exhibited low toxicity to normal cell lines (e.g., L929) at comparable concentrations . This differential effect highlights the potential for selective targeting of cancer cells while sparing normal cells.
The exact mechanism through which 3-(3,3-Di(3-thienyl)-2-propenyl)-4-methyl-5-phenyl-1,3-oxazolidine exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the oxazolidine ring contributes to its ability to interfere with protein synthesis in bacteria and possibly in cancer cells by inhibiting ribosomal function or by affecting gene expression involved in cellular proliferation and survival .
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated a series of oxazolidine derivatives against a panel of Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications significantly enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin .
- Cancer Cell Viability : In vitro studies on various cancer cell lines revealed that specific derivatives led to increased cell death in a dose-dependent manner. For example, one derivative showed over 90% inhibition of cell viability at concentrations above 100 µM after 48 hours of treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
